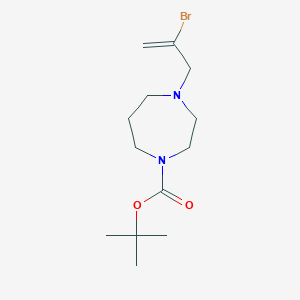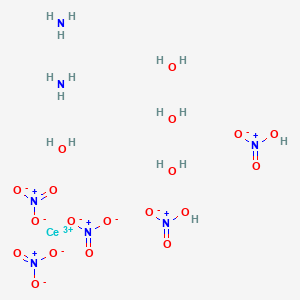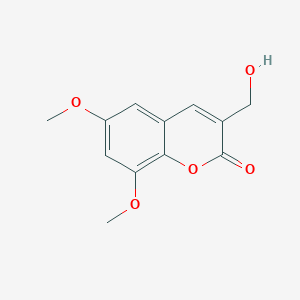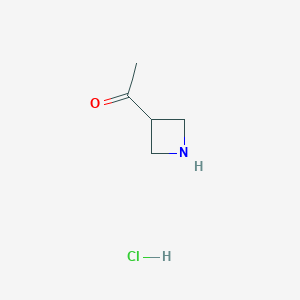![molecular formula C36H40Fe2N2O6 B3097313 1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene] CAS No. 130882-76-7](/img/structure/B3097313.png)
1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene]
Vue d'ensemble
Description
1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] is a complex organometallic compound that features a ferrocene core with multiple substituents Ferrocene, a well-known metallocene, is characterized by its sandwich structure where an iron atom is sandwiched between two cyclopentadienyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] typically involves multiple steps:
-
Preparation of Ferrocene Derivatives: : The initial step involves the preparation of ferrocene derivatives with methoxycarbonyl groups. This can be achieved through esterification reactions where ferrocene is reacted with methoxycarbonyl chloride in the presence of a base such as pyridine.
-
Introduction of Bipiperidine Moiety: : The next step involves the introduction of the bipiperidine moiety. This can be done through a coupling reaction where the ferrocene derivative is reacted with bipiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Final Assembly: : The final step involves the assembly of the complete molecule through a series of condensation reactions. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The ferrocene core can undergo oxidation to form ferrocenium ions. This reaction is typically carried out using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
-
Reduction: : The compound can also undergo reduction reactions, particularly at the methoxycarbonyl groups. Reducing agents such as lithium aluminum hydride can be used for this purpose.
-
Substitution: : The bipiperidine moiety can undergo substitution reactions, where one of the piperidine rings is replaced with another functional group. This can be achieved using reagents such as alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, ceric ammonium nitrate
Reducing Agents: Lithium aluminum hydride
Coupling Agents: Dicyclohexylcarbodiimide (DCC)
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, acetonitrile
Major Products
Oxidation: Ferrocenium ions
Reduction: Reduced ferrocene derivatives
Substitution: Substituted bipiperidine derivatives
Applications De Recherche Scientifique
1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] has several scientific research applications:
-
Chemistry: : The compound is used as a redox mediator in electrochemical studies due to its stable redox properties .
-
Medicine: : The compound is being investigated for its potential use in drug delivery systems, where the ferrocene core can be used to transport therapeutic agents .
-
Industry: : In the industrial sector, the compound is used in the development of advanced materials, including liquid crystalline materials and polymers .
Mécanisme D'action
The mechanism of action of 1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] involves its redox properties. The ferrocene core can undergo reversible oxidation and reduction, making it an effective redox mediator. The bipiperidine moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(methoxycarbonyl)ferrocene: A simpler derivative with only methoxycarbonyl groups.
1,1’,3-Tris(methoxycarbonyl)ferrocene: Contains three methoxycarbonyl groups, offering different redox properties.
1,1’,3,3’-Tetrakis(methoxycarbonyl)ferrocene: A more heavily substituted derivative with four methoxycarbonyl groups.
Uniqueness
1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] is unique due to the presence of the bipiperidine moiety, which imparts additional functionality and potential for interactions with biological molecules. This makes it more versatile compared to simpler ferrocene derivatives, which primarily rely on their redox properties.
Propriétés
InChI |
InChI=1S/C22H26N2O2.2C7H7O2.2Fe/c25-21(19-5-1-2-6-19)23-13-9-17(10-14-23)18-11-15-24(16-12-18)22(26)20-7-3-4-8-20;2*1-9-7(8)6-4-2-3-5-6;;/h1-8,17-18H,9-16H2;2*2-5H,1H3;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKWCUNUZOLXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C]1[CH][CH][CH][CH]1.COC(=O)[C]1[CH][CH][CH][CH]1.C1CN(CCC1C2CCN(CC2)C(=O)[C]3[CH][CH][CH][CH]3)C(=O)[C]4[CH][CH][CH][CH]4.[Fe].[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40Fe2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)




![1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B3097266.png)






![2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID](/img/structure/B3097322.png)

